What are the properties of 4-(2-Iodobenzyl)morpholine?
What are the properties of 4-(2-Iodobenzyl)morpholine?
Strategic Scaffold for Fragment-Based Drug Discovery & Cross-Coupling Architectures
Executive Summary
4-(2-Iodobenzyl)morpholine (CAS: 156333-95-8) represents a critical "linchpin" intermediate in modern medicinal chemistry. Unlike its para- and meta-substituted congeners, the ortho-iodo variant offers unique steric and electronic properties that drive regioselective functionalization. This compound serves as a bifunctional scaffold: the morpholine ring acts as a solubility-enhancing pharmacophore (often improving metabolic stability via the "morpholine effect"), while the chemically labile C–I bond provides a high-fidelity handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira).
This guide details the physicochemical profile, validated synthetic protocols, and strategic applications of 4-(2-Iodobenzyl)morpholine, designed for researchers requiring high-purity intermediates for SAR (Structure-Activity Relationship) exploration.
Physicochemical Profile
The following data establishes the baseline identity and behavior of the compound in solution and solid states.
| Property | Value / Description | Context for Application |
| IUPAC Name | 4-[(2-iodophenyl)methyl]morpholine | Systematic identification |
| CAS Number | 156333-95-8 | Registry verification |
| Molecular Formula | C₁₁H₁₄INO | Stoichiometry |
| Molecular Weight | 303.14 g/mol | Calculation of molar equivalents |
| Appearance | Pale yellow to colorless oil/low-melting solid | Purity indicator (darkening indicates oxidation) |
| Density | ~1.604 g/cm³ | High density due to iodine atom |
| Boiling Point | ~331°C (at 760 mmHg) | High thermal stability; suitable for high-temp couplings |
| LogP (Predicted) | ~2.5 - 2.8 | Lipophilicity suitable for CNS penetration models |
| pKa (Conj.[1][2][3] Acid) | ~6.25 | Basic nitrogen; forms stable salts (HCl, oxalate) |
| Solubility | DCM, MeOH, DMSO, EtOAc | Compatible with standard organic workups |
Synthetic Methodology
Causality & Strategic Choice
The synthesis of 4-(2-Iodobenzyl)morpholine is most efficiently achieved via nucleophilic substitution (Sɴ2) rather than reductive amination.
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Why Sɴ2? 2-Iodobenzyl halides are highly reactive electrophiles. The reaction with morpholine is rapid, quantitative, and avoids the risk of dehalogenation (loss of the iodine atom) that can occur during catalytic hydrogenation or harsh reductive amination conditions.
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Base Selection: Potassium carbonate (K₂CO₃) is preferred over triethylamine (TEA) to prevent the formation of quaternary ammonium salts that complicate purification.
Validated Protocol: Alkylation of Morpholine
Reaction Scale: 10.0 mmol basis.
Reagents:
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Morpholine (1.05 equiv, 10.5 mmol)
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2-Iodobenzyl bromide (1.0 equiv, 10.0 mmol)
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Potassium Carbonate (anhydrous, 2.0 equiv, 20.0 mmol)
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Acetonitrile (MeCN) [0.2 M concentration]
Step-by-Step Workflow:
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Preparation: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, suspend K₂CO₃ (2.76 g) in anhydrous MeCN (50 mL).
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Addition: Add Morpholine (0.91 mL) to the suspension. Stir at room temperature for 10 minutes to ensure homogeneity.
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Alkylation: Dropwise add 2-Iodobenzyl bromide (2.97 g) dissolved in 5 mL MeCN over 5 minutes.
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Note: The reaction is exothermic. If scaling up (>50 mmol), use an ice bath during addition.
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Reaction: Heat the mixture to 60°C and stir for 4 hours. Monitor via TLC (System: 20% EtOAc in Hexanes; Product R_f ~ 0.4).
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Workup:
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Cool to room temperature.
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Filter off the inorganic solids (KBr/K₂CO₃).
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Concentrate the filtrate in vacuo.
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Redissolve residue in EtOAc (50 mL) and wash with water (2 x 20 mL) followed by brine (20 mL).
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Purification: Dry organic layer over Na₂SO₄, filter, and concentrate. If necessary, purify via flash column chromatography (SiO₂, Gradient: 0→20% EtOAc/Hexanes).
Mechanistic Visualization
The following diagram illustrates the Sɴ2 pathway and the subsequent utility of the product in a catalytic cycle.
Figure 1: Reaction pathway for the synthesis of 4-(2-Iodobenzyl)morpholine and its entry into palladium-catalyzed cross-coupling cycles.
Chemical Reactivity & Applications
The strategic value of 4-(2-Iodobenzyl)morpholine lies in the Ortho-Effect . The iodine atom at the C2 position creates a steric environment that can be leveraged to control the conformation of resulting biaryl systems (atropisomerism potential) or to direct C-H activation at adjacent sites.
Cross-Coupling Versatility
The C–I bond is the weakest carbon-halogen bond (bond energy ~65 kcal/mol), making it the most reactive handle for oxidative addition to Pd(0).
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Suzuki-Miyaura Coupling: Reacts with aryl boronic acids to form 2-substituted benzyl morpholines.
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Conditions: Pd(dppf)Cl₂, K₃PO₄, Dioxane/H₂O, 90°C.
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Sonogashira Coupling: Reacts with terminal alkynes to synthesize precursors for fused heterocycles (e.g., isoquinolines).
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Conditions: Pd(PPh₃)₂Cl₂, CuI, TEA, THF, RT.
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Heck Reaction: Facilitates the introduction of alkene side chains.
Biological Relevance
While often an intermediate, the benzyl-morpholine motif is a privileged structure found in:
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Sigma-1 Receptor Ligands: The morpholine nitrogen mimics the basic amine required for sigma-1 binding, while the lipophilic benzyl group occupies the hydrophobic pocket.
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Neurokinin-1 (NK1) Antagonists: Used as a core fragment to improve blood-brain barrier (BBB) permeability.
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Enzyme Inhibitors: The morpholine oxygen can act as a hydrogen bond acceptor in the active site of kinases.
Handling & Safety (MSDS Highlights)
Signal Word: WARNING
| Hazard Class | Statement | Precaution |
| Skin Irritation | Causes skin irritation (H315) | Wear nitrile gloves (min 0.11mm thick). |
| Eye Irritation | Causes serious eye irritation (H319) | Use safety goggles with side shields. |
| STOT-SE | May cause respiratory irritation (H335) | Handle in a fume hood. |
| Storage | Light Sensitive | Store in amber vials under inert gas (Argon/N₂). Iodine compounds can liberate I₂ upon photolysis. |
Disposal: Dispose of as halogenated organic waste. Do not mix with strong oxidizers.
References
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Morpholine Pharmacophore Review : Kumari, A., et al. "Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR)." Bioorganic Chemistry, 2020.[4][5] Link
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General Synthesis of Benzyl Morpholines : "Synthesis of N-benzylmorpholines via nucleophilic substitution." Organic Chemistry Portal, Methods for Cyclic Amines. Link
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Safety Data : "Safety Data Sheet: Morpholine Derivatives." Fisher Scientific, 2021. Link
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Cross-Coupling Methodology : Miyaura, N., Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995. Link
Sources
- 1. 4-(2-IODOBENZYL)MORPHOLINE 156333-95-8, Information for 4-(2-IODOBENZYL)MORPHOLINE 156333-95-8, Suppliers of Europe 4-(2-IODOBENZYL)MORPHOLINE 156333-95-8 [chemnet.com]
- 2. 4-(2-Aminoethyl)morpholine | 2038-03-1 [chemicalbook.com]
- 3. Cas 731812-03-6,4-(3-IODOBENZYL)MORPHOLINE | lookchem [lookchem.com]
- 4. fishersci.com [fishersci.com]
- 5. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
